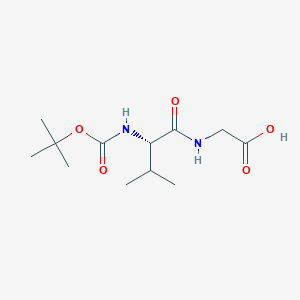

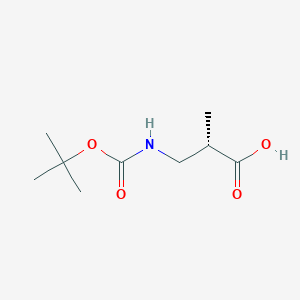

(S)-3-((叔丁氧羰基)氨基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

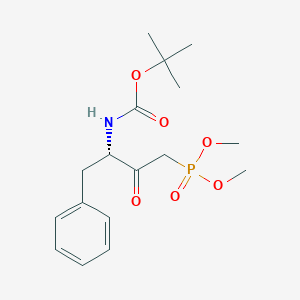

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines in the synthesis of peptides . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amino acids can be accomplished by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amino acids can be used as starting materials in peptide synthesis .Molecular Structure Analysis

The molecular structure of Boc-protected amino acids consists of the amino acid backbone with the amine group protected by the Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis

Boc-protected amino acids can participate in peptide synthesis reactions . The Boc group can be removed under acidic conditions, allowing the amine to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solids at room temperature . They are generally soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and partially miscible in water .科学研究应用

相关化合物的化学与生物化学

功能化 β-氨基酸衍生物的合成与转化:β-氨基酸,包括那些具有复杂侧链的氨基酸,如 “(S)-3-((叔丁氧羰基)氨基)-2-甲基丙酸”,在药物研究和开发中至关重要。复分解反应已广泛用于环状 β-氨基酸的合成和功能化,产生具有潜在治疗应用的各种分子实体 (Kiss 等人,2018).

聚(氨基酸)的生物医学应用:基于氨基酸结构单元的聚合物因其生物相容性、生物降解性和可代谢的降解产物而被考虑用于各种生物医学应用。对高度支化的聚合物的研究,包括那些源自氨基酸的聚合物,集中在它们作为基因和药物的递送载体的潜力,以及它们作为抗病毒化合物的用途 (Thompson & Scholz, 2021).

抗氧化活性和药理作用:酚酸,如咖啡酸衍生物,因其广泛的生物活性及其潜在的治疗应用而被广泛研究。这些化合物的苯丙烷骨架,包括那些源自 “(S)-3-((叔丁氧羰基)氨基)-2-甲基丙酸”的化合物,被认为对针对与氧化应激相关的人类疾病的药物发现计划有价值 (Silva 等人,2014).

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQRNRYMFXDGMS-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476389 |

Source

|

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | |

CAS RN |

190897-47-3 |

Source

|

| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)